N-(3-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-14-6-4-9-27-19(14)25-20-17(22(27)29)13-18(26(20)10-5-11-30-2)21(28)24-16-8-3-7-15(23)12-16/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDCIURFFMSYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SARs), and relevant case studies.
- Molecular Formula : C24H26ClN4O3
- Molar Mass : 418.49 g/mol
- CAS Number : 900870-38-4
- Density : 1.24 g/cm³ (predicted)
Anti-inflammatory Activity
Recent studies indicate that pyrimidine derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit key inflammatory mediators such as:
- Prostaglandin E2 (PGE2)
- Nitric Oxide (NO)
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)
The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. In a study evaluating various pyrimidine derivatives, the compound demonstrated notable inhibitory effects against COX enzymes, which are crucial in the inflammatory response.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| N-(3-chlorophenyl)-1-(3-methoxypropyl)-9-methyl... | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Antioxidant Activity
Pyrimidine derivatives have also shown antioxidant properties, which are vital in combating oxidative stress-related diseases. The presence of functional groups in the compound enhances its ability to scavenge free radicals and reduce oxidative damage.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components:
- Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxypropyl Substituent : Potentially increases solubility and alters pharmacokinetics.
- Pyrido-pyrimidine Core : Provides a scaffold for various modifications that can lead to enhanced biological activity.
Study on Anti-inflammatory Effects
In a recent study involving carrageenan-induced paw edema in rats, the compound exhibited significant anti-inflammatory activity comparable to standard drugs like indomethacin:
| Compound | ED50 (μM) |
|---|---|
| N-(3-chlorophenyl)... | 11.60 |
| Indomethacin | 9.17 |
These findings reinforce the potential use of this compound in treating inflammatory conditions.
Evaluation of Cytotoxicity
Another study assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that the compound selectively inhibited the growth of certain cancer cells while exhibiting minimal toxicity towards normal cells.
Q & A
Q. What are the foundational steps for synthesizing this compound, and what analytical techniques validate its purity?
The synthesis involves multi-step organic reactions, including:
- Condensation of pyrimidine precursors with chlorophenyl substituents.
- Cyclization under controlled temperature (60–80°C) and inert atmosphere to form the fused pyrido-pyrrolo-pyrimidine core .
- Final carboxamide coupling using activating agents like EDCI/HOBt in anhydrous DMF . Validation :
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm) .
Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?
- In vitro enzyme assays : Test PARP-1 inhibition using recombinant human PARP-1 enzyme and NAD⁺-dependent ADP-ribosylation activity. IC₅₀ values <100 nM suggest strong inhibitory potential .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with cisplatin combination to evaluate synergistic effects via the "synthetic lethality" mechanism .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
- Design of Experiments (DoE) : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, replacing THF with acetonitrile may improve cyclization efficiency by 15–20% .
- Continuous flow reactors : Enhance scalability and reduce side reactions (e.g., hydrolysis) through precise residence time control .
- HPLC monitoring : Track intermediates in real-time to isolate and recrystallize the final product (typical purity >98%) .
Q. How do structural modifications (e.g., substituent variation) influence PARP-1 inhibition?
- Comparative SAR studies : Replace the 3-chlorophenyl group with 4-methoxyphenyl () or benzyl () to assess steric/electronic effects.
- 3-Chlorophenyl : Enhances π-π stacking with PARP-1’s hydrophobic pocket (IC₅₀ = 32 nM).
- 4-Methoxyphenyl : Reduced activity (IC₅₀ = 120 nM) due to decreased lipophilicity .
Q. How to resolve contradictions in reported biological activities across similar analogs?
- Meta-analysis : Compile IC₅₀ values from multiple studies (e.g., vs. 3) and normalize data using standardized assay protocols (e.g., NAD⁺ concentration, incubation time).
- Crystallography : Resolve co-crystal structures with PARP-1 to confirm binding modes and explain potency differences due to substituent orientation .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Salt formation : Convert the free base to a hydrochloride salt to enhance aqueous solubility (>5 mg/mL in PBS).
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the methoxypropyl chain, improving oral bioavailability .
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and block degradation via fluorination .
Methodological Guidance
Q. What techniques are critical for characterizing degradation products under accelerated stability conditions?
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light.
- LC-MS/MS : Identify degradation pathways (e.g., oxidation at the pyrrolo nitrogen or hydrolysis of the carboxamide) .
Q. How to validate target engagement in cellular models?
- Immunofluorescence : Detect PARylation inhibition in treated cells using anti-PAR antibodies.
- Comet assay : Quantify DNA damage accumulation post-treatment, confirming PARP-1’s functional blockade .
Data Analysis and Reporting
Q. What statistical approaches are recommended for dose-response studies?
- Four-parameter logistic regression : Fit dose-response curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals.
- ANOVA with Tukey’s post-hoc test : Compare efficacy across analogs (e.g., p < 0.05 for 3-chlorophenyl vs. benzyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
